molecular formula C18H17N3OS B2931297 N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide CAS No. 924861-26-7

N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide

Cat. No. B2931297
CAS RN: 924861-26-7
M. Wt: 323.41
InChI Key: HBZVUKMPARZUFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide, also known as DMTS, is a chemical compound that has been studied for its potential therapeutic applications. DMTS is a member of the acetamide family of compounds and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species (ROS) and inflammatory mediators. N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide has also been shown to activate certain signaling pathways that are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of ROS and inflammatory mediators, which can lead to a reduction in oxidative stress and inflammation. N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide has been shown to improve glucose metabolism and reduce insulin resistance in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide in lab experiments is its relatively low toxicity. However, N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide is not very water-soluble, which can make it difficult to administer in certain experimental settings. In addition, N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dose and administration route of N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide for cancer treatment. Another area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease. Further studies are needed to determine the mechanism of action of N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide in these disorders and to develop more effective treatment strategies. Finally, more studies are needed to determine the long-term effects of N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide and its potential for use in human clinical trials.

Synthesis Methods

The synthesis of N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide can be achieved through a multi-step process. The first step involves the reaction of 2,5-dimethylphenylamine with phthalic anhydride to form 2,5-dimethylphenylphthalimide. This intermediate is then reacted with thioacetic acid to form N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. In addition, N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide has been studied for its potential use in the treatment of diabetes, cardiovascular diseases, and neurological disorders.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-phthalazin-1-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-12-7-8-13(2)16(9-12)20-17(22)11-23-18-15-6-4-3-5-14(15)10-19-21-18/h3-10H,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZVUKMPARZUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-2-(phthalazin-1-ylsulfanyl)acetamide

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